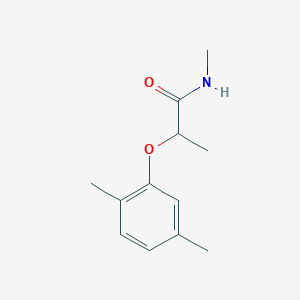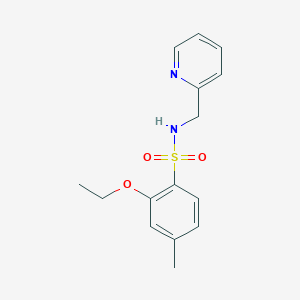![molecular formula C21H17N3O2S B4446106 5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)
5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Descripción general
Descripción
5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that belongs to the class of thiazolo[3,2-a]pyrimidines. It has attracted significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In addition, this compound has been investigated for its potential as a kinase inhibitor and a modulator of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or modulating protein-protein interactions. For example, studies have shown that this compound can inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and division.
Biochemical and Physiological Effects
5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models. In addition, this compound has been shown to modulate the activity of specific enzymes and proteins involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. In addition, this compound exhibits a wide range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on specific cellular processes. In addition, this compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for use as kinase inhibitors or modulators of protein-protein interactions. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on specific cellular processes. Finally, there is potential for the development of new therapeutic agents based on the biological activities of this compound.
Propiedades
IUPAC Name |
5-oxo-3-phenyl-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14(15-8-4-2-5-9-15)23-19(25)17-12-22-21-24(20(17)26)18(13-27-21)16-10-6-3-7-11-16/h2-14H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFZWWGSGSIIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4446024.png)
![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)

![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446056.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446066.png)

![ethyl 1-({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4446085.png)
![1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4446093.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)
![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4446121.png)
![methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4446128.png)
